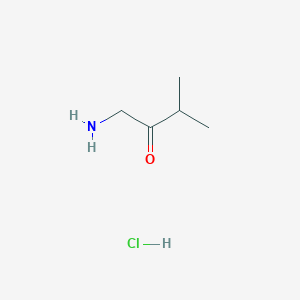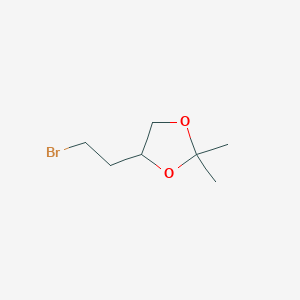
1-Amino-3-methylbutan-2-one hydrochloride
説明
1-Amino-3-methylbutan-2-one hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar substances. For instance, the determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine involves a sensitive method that could potentially be adapted for the analysis of 1-amino-3-methylbutan-2-one hydrochloride .
Synthesis Analysis
The synthesis of related compounds, such as 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides, has been achieved through the Mannich reaction, which involves the reaction of ketones with paraformaldehyde and secondary amine hydrochlorides . Additionally, the reaction of 1-halo-3-methyl-2,3-epoxybutanes with secondary amines to yield amino ketones suggests a possible synthetic route for 1-amino-3-methylbutan-2-one hydrochloride .
Molecular Structure Analysis
X-ray structure determination has been used to analyze the stereochemistry of related compounds, such as (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid . This technique could be applied to determine the molecular structure of 1-amino-3-methylbutan-2-one hydrochloride.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 1-amino-3-methylbutan-2-one hydrochloride. However, the methodologies described, such as the isomerization of amino derivatives under the influence of BF2·OEt3 , could be relevant for studying the chemical behavior of 1-amino-3-methylbutan-2-one hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-amino-3-methylbutan-2-one hydrochloride are not detailed in the provided papers. However, the determination of the fluorescence quantum efficiency of a derivative of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid and the concise synthesis of enantiomers of 4-aminobutane-1,2,3-triol provide insights into the analytical techniques that could be used to study the properties of 1-amino-3-methylbutan-2-one hydrochloride. Additionally, the HPLC assay for 4-amino-1-hydroxybutane-1,1-diphosphonic acid monosodium salt trihydrate could inform the development of methods for the analysis of the physical and chemical properties of 1-amino-3-methylbutan-2-one hydrochloride.
科学的研究の応用
Synthesis and Chemical Reactions
Mannich Reaction Synthesis : 1-Amino-3-methylbutan-2-one hydrochloride is used in the synthesis of 4-(1-adamantyl)-1-aminobutan-3-one hydrochlorides through the Mannich reaction, involving (1-adamantyl)acetone, paraformaldehyde, and secondary amine hydrochlorides (Makarova, Moiseev, & Zemtsova, 2002).
Hydrolysis Studies : It is a major product from the hydrolysis of clavulanic acid in various solutions. This transformation highlights its potential role in pharmaceutical and organic chemistry processes (Finn, Harris, Hunt, & Zomaya, 1984).
Synthesis of 3,4-Disubstituted Aminobutyric Acids : It's involved in the synthesis of pharmacologically active β-substituted γ-aminobutyric acid derivatives, demonstrating its importance in the development of therapeutic agents (Vasil'eva et al., 2016).
Pharmacological Research and Biochemical Analysis
Neurological Disorder Therapeutics : It acts as a synthetic intermediate in the development of treatments for neurological disorders such as Parkinson’s and Alzheimer’s diseases (Capon et al., 2020).
Bio-Based Primary Amines Production : The compound is considered in the Ru-catalyzed hydrogenation-decarbonylation process for producing bio-based primary amines, highlighting its application in sustainable chemistry (Verduyckt, Coeck, & Vos, 2017).
特性
IUPAC Name |
1-amino-3-methylbutan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(2)5(7)3-6;/h4H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSIHEPGWOLTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539602 | |
| Record name | 1-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methylbutan-2-one hydrochloride | |
CAS RN |
21419-25-0 | |
| Record name | 2-Butanone, 1-amino-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21419-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-methylbutan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)



